1-phenyl-1H-imidazole-5-carbaldehyde
CAS No.:
Cat. No.: VC17215713
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8N2O |
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Molecular Weight | 172.18 g/mol |
IUPAC Name | 3-phenylimidazole-4-carbaldehyde |
Standard InChI | InChI=1S/C10H8N2O/c13-7-10-6-11-8-12(10)9-4-2-1-3-5-9/h1-8H |
Standard InChI Key | SAVGMQZMOQMKID-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)N2C=NC=C2C=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
1-Phenyl-1H-imidazole-5-carbaldehyde consists of a five-membered imidazole ring with:
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A phenyl group at the 1-position, contributing aromatic stability.
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A formyl group (-CHO) at the 5-position, enabling nucleophilic addition reactions.
The molecular formula is C₁₀H₈N₂O, with a theoretical molecular weight of 172.18 g/mol. Compared to its methyl-substituted analogue (C₁₁H₁₀N₂O, MW: 186.21 g/mol) , the absence of a methyl group reduces steric hindrance, potentially enhancing reactivity.
Table 1: Comparative Structural Data for Imidazole-5-carbaldehyde Derivatives
Spectroscopic Properties
While experimental data for 1-phenyl-1H-imidazole-5-carbaldehyde are unavailable, its analogues exhibit distinct spectral features:
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IR Spectroscopy: The formyl group in 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde shows a strong absorption band near 1,700 cm⁻¹ for the C=O stretch .
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NMR: In 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde (CAS: 94938-03-1), the aldehyde proton resonates at δ 9.8–10.2 ppm in ¹H NMR.
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of imidazole-5-carbaldehydes typically involves cyclization and functionalization steps. For example:
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Condensation Reactions: 4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carbaldehyde (CAS: 13230-13-2) is synthesized via KOH-mediated condensation in dimethyl sulfoxide (DMSO) at 35°C .
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Oxidation of Alcohols: Analogues like 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde may be derived from oxidation of corresponding imidazole alcohols.
Table 2: Representative Synthesis Conditions for Imidazole-5-carbaldehydes
Compound | Reaction Conditions | Yield | Reference |
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4-Nitro-1-(phenylmethyl)-1H-imidazole-5-carbaldehyde | KOH, DMSO, 35°C, 0.7 h | 87% | |
2-Methyl-1-phenyl-1H-imidazole-5-carbaldehyde | Not Reported | N/A |
Reactivity
The aldehyde group at the 5-position undergoes characteristic reactions:
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Nucleophilic Additions: Reaction with amines to form Schiff bases, useful in coordination chemistry.
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Reductions: Conversion to hydroxymethyl groups using NaBH₄ or LiAlH₄.
Applications in Medicinal Chemistry
Antimicrobial Activity
4-(Benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde demonstrates broad-spectrum antimicrobial activity, with MIC values ≤ 8 µg/mL against Gram-positive bacteria. This suggests that the unsubstituted 1-phenyl derivative may exhibit similar bioactivity.
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yields.
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Biological Screening: Evaluate the compound against neglected tropical disease targets.
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Materials Science: Explore use in metal-organic frameworks (MOFs) due to its chelating aldehyde group.
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